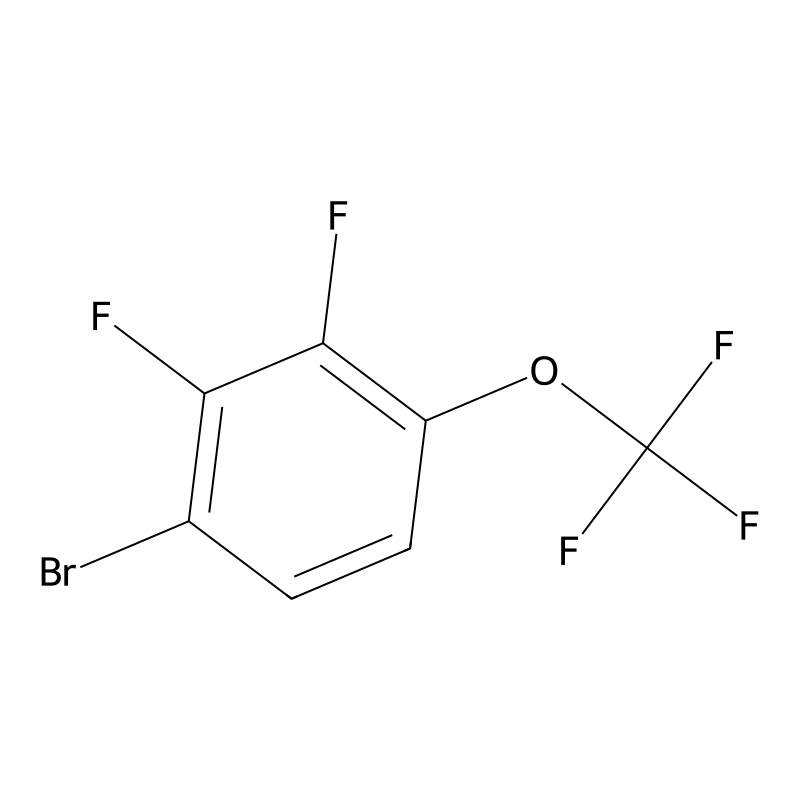1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Organic synthesis: The presence of a bromine atom (Br) makes it a useful intermediate for further functionalization through well-established bromination reactions in organic synthesis. This can be valuable for creating more complex molecules with desired properties ().
- Medicinal chemistry: The combination of fluorine (F) atoms and the trifluoromethoxy (OCF3) group can influence the biological properties of a molecule. Fluorine substitution can improve metabolic stability and pharmacokinetics of drugs, while the trifluoromethoxy group can enhance binding interactions with target proteins (). However, there's no current research specifically documenting 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene in this context.
- Material science: Aromatic compounds containing fluorine and bromine can be explored for their potential applications in materials science. The specific properties of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene would need to be investigated to determine its suitability for specific material applications.
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene has the molecular formula C₇H₂BrF₅O and a molecular weight of approximately 276.99 g/mol . The compound features a bromine atom and multiple fluorine atoms attached to a benzene ring, which contributes to its unique chemical behavior and potential applications in medicinal chemistry and materials science.
- Bromination: Further functionalization through additional bromination.
- Nucleophilic Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, making it a versatile intermediate for synthesizing more complex molecules.
Research on the biological activity of 1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is limited but suggests potential applications in pharmaceuticals. Compounds with similar structures have been studied for their antimicrobial and anti-inflammatory properties. The fluorinated nature of this compound may enhance its bioactivity and pharmacokinetic properties .
Several methods exist for synthesizing 1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene:
- Electrophilic Aromatic Substitution: This method involves the introduction of the bromine and fluorine substituents onto the benzene ring through electrophilic aromatic substitution reactions.
- Fluorination: Utilizing fluorinating agents to introduce fluorine atoms at specific positions on the aromatic ring.
- Trifluoromethoxylation: The trifluoromethoxy group can be introduced using trifluoromethoxide reagents under appropriate conditions .
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is primarily utilized in:
- Organic Synthesis: As an intermediate for producing more complex organic molecules.
- Material Science: In the development of fluorinated polymers and materials with unique thermal and chemical resistance properties.
- Pharmaceutical Development: Potential use in drug design due to its unique electronic properties imparted by the fluorine atoms .
Interaction studies involving 1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene focus on its reactivity with various nucleophiles and electrophiles. Its ability to undergo nucleophilic substitution makes it a valuable substrate in synthetic organic chemistry. Additionally, studies on its interactions with biological targets could provide insights into its potential therapeutic uses.
Several compounds share structural similarities with 1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene. Here are some notable examples:
These compounds highlight the uniqueness of 1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene due to its specific arrangement of halogen and functional groups that influence its chemical behavior and potential applications.








